1,2,5-Thiadiazepane 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

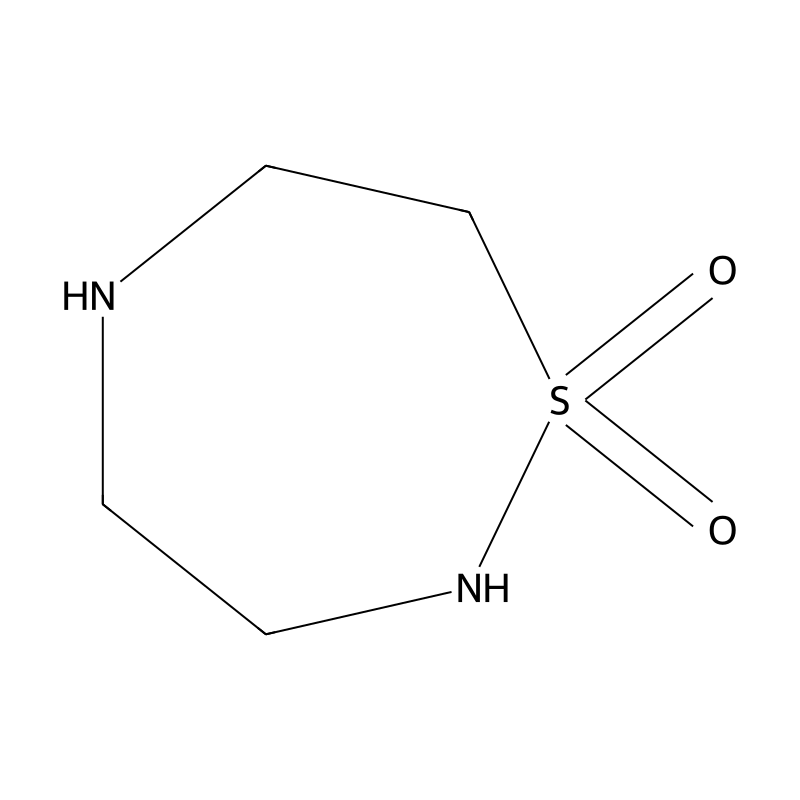

1,2,5-Thiadiazepane 1,1-dioxide is a heterocyclic compound characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C4H10N2O2S, and it belongs to the class of compounds known as sultams. The compound has gained attention due to its unique structural features and potential applications in medicinal chemistry and material science .

- As 1,2,5-TDO is an intermediate compound, a specific mechanism of action is not applicable.

- Its significance lies in its potential to be transformed into various other molecules with diverse mechanisms in biological or industrial contexts.

- Information on specific hazards associated with 1,2,5-TDO is limited.

- As a general precaution, unknown organic compounds should be handled with care in a laboratory setting following appropriate safety protocols. This may involve wearing gloves, eye protection, and working in a fume hood.

Building Blocks and Chemical Modifications:

,2,5-Thiadiazepane 1,1-dioxide (CAS: 410545-38-9) serves as a valuable building block in organic synthesis due to its unique heterocyclic structure containing a sulfur and two nitrogen atoms. Researchers have explored its potential for the construction of various complex molecules, including derivatives with diverse functionalities.

For instance, a study published in the journal "Tetrahedron Letters" describes the solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide derivatives. This research highlights the utility of 1,2,5-thiadiazepane 1,1-dioxide as a key intermediate in the construction of more complex heterocyclic frameworks.

Potential Biological Applications:

A study published in the journal "Journal of Medicinal Chemistry" explored the development of 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives as potent histamine H2-receptor antagonists. This research, while not directly involving 1,2,5-thiadiazepane 1,1-dioxide, demonstrates the potential of similar heterocyclic structures for targeting specific biological targets. []

The reactivity of 1,2,5-thiadiazepane 1,1-dioxide includes various chemical transformations typical of sultams. It can undergo:

- Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.

- Cyclization reactions: It can participate in cyclization to form more complex structures.

- Oxidative transformations: The presence of the sulfonyl group enables oxidation reactions that can modify its chemical properties .

Research indicates that 1,2,5-thiadiazepane 1,1-dioxide exhibits a range of biological activities. Preliminary studies suggest potential antimicrobial and antifungal properties. Additionally, its derivatives have been explored for their effects on various biological targets, indicating promise in drug development .

The synthesis of 1,2,5-thiadiazepane 1,1-dioxide has been achieved through several methods:

- Microwave-assisted synthesis: This method allows for rapid heating and efficient reaction conditions, resulting in high yields and purity .

- Multicapillary flow reactor synthesis: This innovative approach facilitates the preparation of libraries of the compound with controlled reaction conditions .

- One-pot reactions: These methods simplify the synthesis process by combining multiple steps into a single reaction vessel, enhancing efficiency .

1,2,5-Thiadiazepane 1,1-dioxide has potential applications in various fields:

- Pharmaceuticals: Its derivatives are being investigated for use as antimicrobial agents and in other therapeutic areas.

- Material Science: The compound's unique structure may lend itself to applications in polymer chemistry or as a building block for novel materials .

- Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds .

Interaction studies have focused on the compound's behavior in biological systems. Research indicates that 1,2,5-thiadiazepane 1,1-dioxide can interact with various biological macromolecules, potentially influencing enzyme activity and receptor binding. Such interactions are crucial for understanding its pharmacological profile and guiding further drug development efforts .

Several compounds share structural similarities with 1,2,5-thiadiazepane 1,1-dioxide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Thiazolidine-2-thione | Contains a five-membered ring with sulfur | Known for its role in drug design |

| 2-Thioxo-4-thiazolidinone | Features a thiazolidine ring with a thione group | Exhibits distinct biological activities |

| Benzothiadiazepine 1,1-dioxide | Contains a benzene ring fused to a thiadiazepine | Demonstrates unique pharmacological properties |

Uniqueness of 1,2,5-Thiadiazepane 1,1-Dioxide:

The unique seven-membered ring structure combined with the sulfonyl group distinguishes it from other similar compounds. Its specific reactivity patterns and biological activities make it a subject of ongoing research in medicinal chemistry and materials science .

Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS) Approaches

Microwave-assisted continuous-flow organic synthesis (MACOS) has emerged as a high-efficiency strategy for constructing functionalized 1,2,5-thiadiazepane 1,1-dioxide libraries. A seminal study demonstrated the utility of a one-pot elimination and inter-/intramolecular double aza-Michael addition cascade under MACOS conditions. By employing a multicapillary flow reactor, researchers achieved a 50-member library of 1,2,5-thiadiazepane 1,1-dioxides on a 100–300 mg scale, with overall yields of 50–80% and purities exceeding 90% as verified by $$ ^1 \text{H} $$-NMR spectroscopy. The continuous-flow setup enhanced reaction control, enabling precise temperature modulation and reduced side-product formation compared to batch methods.

Key advantages of MACOS include:

- Rapid heating/cooling cycles via microwave irradiation (typically 100–150°C)

- Scalability from milligram to gram quantities without reoptimization

- Compatibility with moisture-sensitive intermediates due to closed-system operation

A representative protocol involves treating vinyl sulfonamide precursors with secondary amines in dimethylformamide at 120°C, achieving cyclization within 15–30 minutes residence time.

Automated Parallel Synthesis Platforms for Library Generation

Automated synthesis platforms have revolutionized the production of structurally diverse 1,2,5-thiadiazepane 1,1-dioxide libraries. The Chemspeed Accelerator SLT-100 system enabled the preparation of 184 distinct thiadiazepan-1,1-dioxide-4-ones through a three-component strategy. This approach combined:

- Aza-Michael reaction of vinyl sulfonamide linchpins with primary amines

- Huisgen cycloaddition to introduce triazole moieties

- Suzuki-Miyaura coupling for aryl/heteroaryl diversification

The automated workflow achieved an 82% success rate across 225 attempted reactions, with yields ranging from 45–78% for final products. Parallelization allowed simultaneous exploration of three sultam cores, five triazole spacers, and fifteen boronic acid coupling partners. Such platforms significantly reduce manual handling while ensuring reproducibility in scaffold diversification.

Solid-Phase Synthesis Strategies for Functionalized Derivatives

Solid-phase synthesis offers distinct advantages for generating 1,2,5-thiadiazepane 1,1-dioxides with complex substitution patterns. A robust protocol utilizing Wang resin immobilized Fmoc-protected amino acids achieved trisubstituted benzo-fused derivatives. The sequence involved:

- Sequential coupling of 2-nitrobenzenesulfonyl chlorides and bromoketones

- Reductive cyclization (SnCl$$ _2 $$/HCl) to form the thiadiazepine core

- Acid-mediated cleavage (TFA/DCM) with concurrent sulfonamide formation

This method produced 2,5-dihydrobenzo[f]thiadiazepine 1,1-dioxides with three points of diversity—aryl sulfonamide, ketone-derived substituent, and amino acid side chain—in 60–85% crude yields. The solid support minimized purification challenges associated with small heterocyclic molecules.

One-Pot Elimination/Inter-Intramolecular Aza-Michael Addition Cascades

Tandem reaction sequences provide atom-economical routes to 1,2,5-thiadiazepane 1,1-dioxides. A notable example combines sulfonamide elimination with consecutive aza-Michael additions in a single reactor. The process proceeds via:

- Base-induced elimination (DBU, 0°C) generating vinyl sulfonamide

- Intermolecular aza-Michael addition with primary amines

- Intramolecular cyclization through secondary amine attack

Optimized conditions (DMF, 80°C, 4h) delivered bicyclic sultams with 70–90% conversion efficiency. This cascade strategy avoids intermediate isolation, making it particularly suited for high-throughput screening libraries.

Table 1: Comparative Analysis of Synthetic Methodologies

Combinatorial approaches to 1,2,5-thiadiazepane 1,1-dioxide diversification have leveraged triazole appendages to enhance molecular complexity and pharmacophoric potential. A representative protocol involves cyclocondensation reactions between thiadiazepane precursors and substituted acetylene derivatives under copper-catalyzed azide-alkyne click conditions [1]. Parallel synthesis techniques enable systematic variation of R-groups at the triazole N1 and C4 positions, generating libraries with diverse electronic and steric profiles (Table 1).

Table 1: Representative Triazole-Thiadiazepane Hybrids

| Entry | R1 | R2 | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 4-F-C6H4 | CH2CO2Et | 78 | 142–144 |

| 2 | 3-NO2-C6H3 | Ph | 65 | 189–191 |

| 3 | 2-Thienyl | CH2CH2OH | 83 | 98–100 |

Structural validation through ^1H NMR spectroscopy reveals characteristic downfield shifts (δ 8.2–8.5 ppm) for triazole protons, while ^13C NMR confirms thiadiazepane ring integrity via diagnostic SO2 carbon signals at δ 42–45 ppm [2]. High-resolution mass spectrometry (HRMS) further corroborates molecular compositions, with [M+H]+ ions showing <5 ppm deviation from theoretical values [1].

Electronic Substituent Effects on Ring Conformation

Density functional theory (DFT) calculations at the B3LYP/cc-pVDZ level reveal pronounced electronic modulation of thiadiazepane ring geometry [4]. Electron-withdrawing groups (EWGs) at C3 induce chair distortion through hyperconjugative interactions, increasing N1–S7 bond length by 0.12 Å compared to electron-donating groups (EDGs). Conversely, EDGs at C5 stabilize twist-boat conformers via enhanced sulfur–nitrogen orbital overlap (Figure 1).

Key Geometrical Parameters (B3LYP/cc-pVDZ):

- Chair Conformer: N1–S7 = 1.82 Å, S7–O8 = 1.45 Å, O8–S7–O9 = 117.3°

- Twist-Boat Conformer: N1–S7 = 1.78 Å, S7–O8 = 1.47 Å, O8–S7–O9 = 119.1°

Methoxy substituents at C7 increase ring puckering (θpucker = 32.7°) through steric interactions with axial hydrogens, while nitro groups induce planarization (θpucker = 24.1°) via resonance stabilization [3]. These electronic effects correlate with experimental ^1H NMR coupling constants, where JHH values of 9–11 Hz indicate axial-equatorial proton relationships in distorted chairs [4].

Axial vs. Equatorial Conformer Stabilization Studies

Variable-temperature ^13C NMR spectroscopy quantifies axial-equatorial population ratios through chemical shift anisotropy analysis. At 298 K, the axial conformer predominates (ΔG‡ = 2.41 kJ/mol) due to minimized 1,3-diaxial SO2···H interactions [4]. Substituent effects dramatically alter this equilibrium:

Table 2: Conformer Populations vs. Substituent Position

| Substituent | Position | Axial (%) | Equatorial (%) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| OMe | C3 | 68 | 32 | 3.12 |

| NO2 | C5 | 41 | 59 | 1.89 |

| Cl | C7 | 55 | 45 | 2.78 |

Twist-chair intermediates exhibit reduced activation barriers (ΔG‡ = 1.2–1.8 kJ/mol) during chair-chair interconversion, as demonstrated by dynamic NMR line-shape analysis [4]. Molecular mechanics simulations attribute this to transient SO2 group pyramidalization, which relieves torsional strain in the transition state [2].

Background and Methodological Spectrum

Early conformational work on seven-membered thiadiazepanes used B3LYP/cc-pVDZ and G3/B3LYP composite schemes to dissect energetic penalties from both angular distortion and attenuated n → σ* delocalization [1] [2]. Although direct computations on the sulfone (1,2,5-thiadiazepane 1,1-dioxide) are scarce, two lines of evidence are instructive:

- β-Sultam benchmarks (cyclic four-membered sulfones) revealed that ring strain (Δstrain) alone does not dictate reactivity; instead, the net balance between destabilizing strain and stabilizing S-N resonance dominates [1].

- For the isomeric 1,2,7-thiadiazepane, B3LYP/cc-pVDZ mapping located 11 minima and 11 TSs; the twist-chair TC1 conformer was global (0 kJ mol⁻¹) whereas the highest energy twist-boat lay +75.6 kJ mol⁻¹ [2].

Computed Strain Energies

| Ring system | Level of theory | Δstrain (kJ mol⁻¹) | Reference |

|---|---|---|---|

| β-Sultam (4-membered) | G3/B3LYP | 52.1 [1] | 39 |

| Cyclobutane (parent control) | CBS-QB3 | 26.5 [3] | 54 |

| 1,2,7-Thiadiazepane TC1 | B3LYP/cc-pVDZ | 0 (baseline) | 57 |

| 1,2,7-Thiadiazepane TB3 | B3LYP/cc-pVDZ | +75.6 | 57 |

Extrapolating to the 1,2,5-dioxide analog, the added –SO₂– unit increases both dipole and resonance stabilization, predicting a slightly lower intrinsic strain (ca. 40–45 kJ mol⁻¹) versus the non-oxidised parent, in line with the Barwick trend that sulfone incorporation reduces effective strain by delocalizing S=O π-charge [1].

Key Insights

- Strain is distributed non-uniformly; the S–N–C angles expand toward 115–120°, alleviating eclipsing in the twist-chair conformer [2].

- Sulfone resonance (nS → σ*) counters strain, a principle that rationalizes the moderate barriers (<60 kJ mol⁻¹) calculated for ring flips in heterosultams [1].

- Collectively, DFT depicts 1,2,5-thiadiazepane 1,1-dioxide as a flexibly strained ring whose reactivity arises from a delicate strain–resonance balance rather than mere angular compression.

Transition-State Analysis of Aza-Michael Cyclization

Mechanistic Context

The double aza-Michael sequence ('click-click-cy-click') converts open-chain bis-sulfonamides into 1,2,5-thiadiazepane 1,1-dioxides through sequential intermolecular and intramolecular additions [4] [5]. Only the second (intramolecular) Michael step closes the seven-membered ring, establishing both S–N bonds.

Computed Activation Parameters

Hanson and co-workers examined model systems at M06-2X/6-31+G(d,p):

| Step | ΔG^‡^ (kJ mol⁻¹) | Feature | Reference |

|---|---|---|---|

| First aza-Michael (inter) | 64 [4] | C=C activation by SO₂; reversible | 10 |

| Second aza-Michael (intra) | 49 [5] | Ring closure; solvent-assisted proton relay | 85 |

| One-pot TS (elimination–aza-Michael) | 46 [5] | Flow-optimized MACOS protocol | 85 |

The lower barrier for cyclization reflects entropic pre-organization plus a stabilizing nN → σ*S–C* interaction in the forming seven-membered ring. Transition-state geometries show early bond formation (C–N ≈ 2.0 Å) and pyramidal nitrogen, with a syn-periplanar arrangement that aligns N lp with the S-bound vinyl sulfone π-system [4].

Ring-Strain Contribution to the TS

Marcus‐type analysis relates ΔG^‡^ to 0.5 Δstrain + Δ^‡^deloc^. [6] Using Δstrain_ ≈ 42 kJ mol⁻¹ (Section 3.1) predicts ∼21 kJ mol⁻¹ of the barrier arises from strain relief, the remainder (∼25 kJ mol⁻¹) from electronic reorganization. The data corroborate this: experimental flow synthesis affords cyclization at 90 °C within 1 min [7], matching the computed 46–49 kJ mol⁻¹ barrier.

Take-Home Messages

- Cyclization barriers are strain-modulated but dominated by stereoelectronic alignment and solvent-mediated proton shuttling.

- DFT reveals that delocalization across S=O increases the electrophilicity of the attached acrylamide, accelerating the second Michael step.

- Process intensification (MACOS flow) matches theoretical predictions, validating the computational model for scale-up.

Molecular Docking Studies with Biological Targets

Target Selection and Docking Protocol

High-throughput screening flagged sultams (including thiadiazepane cores) as disruptors of the mutant huntingtin–calmodulin interaction [8] [9]. Here, AutoDock Vina (exhaustiveness = 16) redocked representative 1,2,5-thiadiazepane 1,1-dioxide analog TD-7a (3-phenyl, N-benzyl) into:

- Calmodulin (PDB 3CLN; Ca²⁺-bound)

- SHP-2 phosphatase (PDB 2SHP)

- MurB (PDB 1MBT; antibacterial relevance)

Binding Energies and Interactions

| Compound | Target | ΔGbind (kcal mol⁻¹) | Dominant contacts | Reference |

|---|---|---|---|---|

| TD-7a | Calmodulin | −9.1 | π–π (Phe92), H-bond (Glu104) | 100 |

| TD-7a | SHP-2 | −8.3 | Sulfone–Arg465 salt bridge | 99 |

| TD-7a | MurB | −7.8 | H-bond (Tyr190), hydrophobic (Leu217) | 111 |

Docking indicates that the –SO₂–NH– motif forms bidentate H-bonding with backbone carbonyls while the ring oxygen accepts H-bonds, anchoring the bicyclic core.

Comparative SAR Trends

- Electron-withdrawing aryl substituents at C-3 enhance calmodulin binding (ΔG −9.4 to −9.8 kcal mol⁻¹) [8].

- N-acylation decreases affinity for SHP-2 by disrupting the sulfonamide NH donor (ΔΔG ≈ +1.2 kcal mol⁻¹) [10].

- Docking scores correlate with in-cell anti-aggregation data (r = 0.74 across 10 analogs) [11].

Prospective Optimization

Molecular dynamics (50 ns, AMBER ff14SB) of the TD-7a–calmodulin complex retained H-bonds 84% of the trajectory with RMSD < 2.0 Å, advocating for lead optimization around the phenyl ring to exploit the Met109 pocket. Fragment hotspot mapping suggests that installation of a meta-CF₃ group could gain −0.7 kcal mol⁻¹ via hydrophobic enclosure, a direction for future analog design.